Dibenzal-3,3'-dianisidine

描述

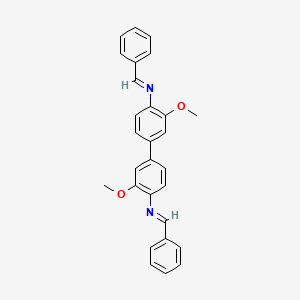

Structure

3D Structure

属性

CAS 编号 |

16196-93-3 |

|---|---|

分子式 |

C28H24N2O2 |

分子量 |

420.5 |

产品来源 |

United States |

Synthetic Methodologies and Preparation Strategies

Classical Condensation Reaction Approaches

The conventional synthesis of Dibenzal-3,3'-dianisidine is a Schiff base condensation, a class of reactions known for forming imines from primary amines and carbonyl compounds. researchgate.netsemanticscholar.org This reaction is typically performed by refluxing the reactants in an organic solvent, often with catalytic intervention.

Reactant Stoichiometry and Solvent System Optimization

The stoichiometry for the synthesis of this compound generally involves a 2:1 molar ratio of benzaldehyde (B42025) to o-dianisidine to ensure the formation of the di-imine product. researchgate.net

The choice of solvent plays a critical role in the reaction kinetics and yield. While various organic solvents can be used, the polarity of the solvent can significantly influence the rate of reaction. A study on the photolysis of a similar benzidine-derived Schiff base, Bis-(2-chlorobenzalidene) benzidine (B372746), demonstrated the impact of solvent polarity on reaction kinetics, which followed a first-order model. researchgate.netmsu.edu The rate constants were found to be dependent on the solvent used, highlighting the importance of the reaction medium. researchgate.netmsu.edu For instance, the reaction was faster in the more polar methanol (B129727) compared to acetonitrile (B52724) and significantly slower in the non-polar n-hexane. researchgate.net

Below is a table illustrating the effect of solvent polarity on the reaction rate constant for a related benzidine Schiff base, which can be considered analogous to the synthesis of this compound.

Table 1: Effect of Solvent Polarity on Reaction Rate Constant (k) for a Benzidine Schiff Base. researchgate.netmsu.edu

| Solvent | Rate Constant (k) x 10³ (min⁻¹) |

|---|---|

| Methanol | 2.90 |

| Acetonitrile | 2.30 |

| n-Hexane | 1.60 |

Catalytic Enhancements in Imine Formation

The condensation reaction to form this compound can be significantly accelerated through catalysis. Both acid and base catalysis are employed in Schiff base synthesis.

Kinetic studies on the reaction between aromatic aldehydes and o-dianisidine have shown that the reaction can be effectively catalyzed by both Brønsted acids, such as acetic acid, and Lewis acids, like stannic chloride. amazonaws.com The catalytic pathway differs depending on the catalyst used. amazonaws.com Other research on Schiff base synthesis has explored a wide array of catalysts, including dodecatungstosilicic acid/P₂O₅, which has been shown to be highly efficient under solvent-free conditions for other aromatic amines. capes.gov.br

Table 2: Catalysts Investigated for Schiff Base Formation.

| Catalyst Type | Specific Catalyst Example | Reference |

|---|---|---|

| Brønsted Acid | Acetic Acid | amazonaws.com |

| Lewis Acid | Stannic Chloride (SnCl₄) | amazonaws.com |

| Heteropoly Acid | Dodecatungstosilicic Acid | capes.gov.br |

| Natural Acid | Lemon Juice / Tamarind Extract | nih.gov |

Reaction Mechanism Elucidation (e.g., Nucleophilic Attack, Dehydration)

The formation of this compound proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom from a primary amine group of o-dianisidine on the electrophilic carbonyl carbon of benzaldehyde. This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).

Dehydration: Under catalytic conditions, the hydroxyl group of the carbinolamine is protonated (in acid catalysis) or activated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the carbon-nitrogen double bond (imine). This process occurs at both amine groups of the o-dianisidine molecule to yield the final di-imine product.

Kinetic studies by Lopez-Nieves et al. support a more detailed three-path mechanism for the reaction between aromatic aldehydes and o-dianisidine in ethanol, catalyzed by acetic acid or stannic chloride. amazonaws.com

Path 1 (Specific Acid Catalysis): Involves the reaction of the aldehyde with a solvated proton, followed by the attack of the free, unprotonated o-dianisidine on the activated carbonyl carbon. amazonaws.com

Path 2 (Specific Acid Catalysis): At higher acidities, this path involves the monoprotonated o-dianisidine attacking the protonated aldehyde. amazonaws.com

Path 3 (Lewis Acid Catalysis): The stannic chloride catalyst coordinates with the aldehyde, activating it for nucleophilic attack by the amine. amazonaws.com

Each path leads to the formation of a carbinolamine intermediate, which then dehydrates to the Schiff base product. amazonaws.com

Kinetic Analysis of Reaction Pathways

Detailed kinetic investigations into the formation of Schiff bases from o-dianisidine and various aromatic aldehydes have provided significant insights into the reaction mechanism. amazonaws.comcsic.es The studies conducted by Lopez-Nieves, Wentzell, and Crouch revealed that the reaction follows a complex mechanism with multiple pathways, rather than a simple single-step process. amazonaws.com

The evidence supports a three-path mechanism where two paths are catalyzed by acetic acid and the third by stannic chloride. amazonaws.com The reaction rate is dependent on the concentrations of the aldehyde, o-dianisidine, and the specific catalyst used. amazonaws.com For other related benzidine Schiff bases, the formation reaction has been shown to follow first-order kinetics. researchgate.netmsu.edu The rate-limiting step in the oxidation of o-dianisidine by other means has been suggested to be its interaction with the oxidizing agent.

Advanced Synthetic Techniques

To address the limitations of classical methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic techniques have been developed.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of Schiff bases, focusing on reducing waste, energy consumption, and the use of hazardous materials. Key green methods include ultrasound and microwave-assisted synthesis.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasonic waves to induce acoustic cavitation, which accelerates reaction rates, often leading to higher yields and purer products in shorter time frames compared to conventional heating. semanticscholar.org This method has been successfully applied to the synthesis of various bis-Schiff bases, demonstrating significant improvements in efficiency.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. Microwave-assisted organic synthesis (MAOS) has been shown to produce dibenzalacetone derivatives in excellent yields (88-99%) in as little as one minute. This technique often allows for solvent-free reactions, further enhancing its green credentials. capes.gov.br

The following table compares the efficacy of conventional, microwave, and ultrasound methods for the synthesis of a representative bis-Schiff base.

Table 3: Comparison of Synthetic Methods for a Bis-Schiff Base.

| Synthetic Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional (Reflux) | 6-8 hours | 67-80 |

| Microwave (MW) | 8-15 minutes | 70-88 |

| Ultrasound (US) | 1-4 minutes | >97 |

Other green approaches include the use of natural acid catalysts, such as those found in lemon juice or tamarind extract, and conducting reactions in aqueous media or under solvent-free grinding conditions. researchgate.netnih.gov

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry offers significant advantages for the scalable production of Schiff bases like this compound. rsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased process efficiency and product quality. mdpi.comresearchgate.net

Continuous flow reactors, including microreactors and packed-bed systems, facilitate rapid and uniform mixing of reagents, which is crucial for efficient Schiff base formation. rsc.orgresearchgate.net The ability to operate at temperatures above the solvent's boiling point by using back-pressure regulators can dramatically shorten reaction times compared to conventional batch processes. mdpi.com For instance, syntheses that might take hours in a batch reactor can often be completed in minutes under continuous flow conditions. mdpi.comgrafiati.com

The integration of continuous processing can also involve multi-step syntheses in a single, streamlined operation. rsc.orgmdpi.com This "telescoped" approach minimizes manual handling and isolation of intermediates, which is particularly beneficial when dealing with sensitive or hazardous compounds. d-nb.infobeilstein-journals.org For the production of Schiff bases, a continuous flow system could integrate the initial condensation reaction followed by in-line purification steps. rsc.org The concept of "scaling-out" or "numbering-up," where multiple flow reactors are operated in parallel, allows for production volumes to be easily adjusted to meet demand. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Schiff Bases

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically hours mdpi.com | Can be reduced to minutes mdpi.comgrafiati.com |

| Process Control | Less precise control over temperature and mixing gradients | Precise control over reaction parameters mdpi.comresearchgate.net |

| Scalability | Can be challenging, often requiring larger, specialized equipment | Easily scalable by "numbering-up" parallel reactors rsc.org |

| Safety | Higher risk with large volumes of reagents and exotherms | Improved safety due to small reactor volumes and better heat transfer d-nb.info |

| Productivity | Lower throughput for a given reactor size | Higher productivity and space-time yield nih.gov |

Post-Synthesis Processing and Isolation Techniques

Following the synthesis of this compound, several processing and isolation techniques are employed to obtain a pure product. Recrystallization is a primary method for purifying Schiff bases. researchgate.net Solvents such as ethanol, benzene, or mixtures like benzene-petroleum ether are commonly used, depending on the solubility of the compound. researchgate.net

Filtration is another key step, often used to isolate the crude product from the reaction mixture, especially in methods where the product precipitates. scispace.comtandfonline.com The filtered solid is typically washed with a suitable solvent, such as cold water or ethanol, to remove residual reactants and byproducts. tandfonline.combyjus.com

For more rigorous purification, column chromatography over neutral alumina (B75360) or silica (B1680970) gel can be employed. researchgate.net The choice between alumina and silica gel is important, as the acidic nature of silica gel can potentially cause hydrolysis of the acid-sensitive imine bond in some Schiff bases. researchgate.net

Given that Schiff bases can be sensitive to moisture, which can lead to hydrolysis back to the starting amine and aldehyde, it is crucial to conduct purification and storage under anhydrous or moisture-protected conditions. researchgate.netgoogle.com Drying the purified compound, for instance over calcium chloride or in a desiccator, is a standard final step. njpas.com.ng

Derivatization and Analog Synthesis

The structure of this compound can be systematically modified to create a library of derivatives and analogs with tailored properties. scientific.net These modifications typically focus on the aromatic rings or the introduction of new functional groups.

Modification of Aromatic Moieties

The aromatic rings originating from both the benzaldehyde and the o-dianisidine portions of the molecule are prime targets for modification. Introducing substituents onto these rings can significantly alter the electronic and steric properties of the resulting Schiff base. scientific.netencyclopedia.pub

Substitution on the Benzaldehyde Rings: By using substituted benzaldehydes in the initial synthesis, a wide range of derivatives can be prepared. For example, introducing electron-withdrawing groups like nitro (–NO₂) or cyano (–CN) moieties can enhance the electron-deficient nature of the imine carbon. encyclopedia.pub Conversely, electron-donating groups such as hydroxyl (–OH) or amino (–NH₂) groups can increase electron density on the Schiff base system. encyclopedia.pub

Modification of the Biphenyl (B1667301) Unit: The biphenyl core from the o-dianisidine can also be altered. While more synthetically challenging than modifying the benzaldehyde component, changes to this part of the structure can have a profound impact. For example, replacing the methoxy (B1213986) groups (–OCH₃) with other alkoxy groups or different functional groups would fundamentally change the molecule's properties. The flexibility and conformation of the molecule can also be tuned by introducing groups that create steric hindrance, affecting the dihedral angle between the phenyl rings of the biphenyl unit. rsc.org

These structural changes are known to influence the optical and coordination properties of Schiff bases, which is relevant for their application as chemosensors or in materials science. scientific.netencyclopedia.pub

Introduction of Auxiliary Functional Groups

Beyond simple substitution on the existing aromatic rings, new functional groups can be introduced to impart specific functionalities. This allows for the creation of more complex derivatives with advanced capabilities.

Chelating Groups: Functional groups capable of coordinating with metal ions, such as hydroxyl (–OH) or carboxyl (–COOH) groups, can be incorporated. encyclopedia.pub Typically, this is achieved by using a substituted benzaldehyde, for example, salicylaldehyde, which contains a hydroxyl group ortho to the aldehyde. This results in a Schiff base with a built-in chelation site, capable of forming stable complexes with metal ions like Fe³⁺ or Zn²⁺. encyclopedia.pub

Heterocyclic Moieties: Aromatic heterocycles like imidazole, pyrazole, or benzothiazole (B30560) can be incorporated into the structure. encyclopedia.pub This is usually done by synthesizing a heterocyclic aldehyde and then condensing it with the diamine. These heterocyclic units can introduce new electronic properties and potential binding sites, making the resulting Schiff base derivatives useful as fluorescent probes or sensors. encyclopedia.pub For instance, an imidazole-based Schiff base can exhibit fluorescence changes upon interaction with specific metal ions. encyclopedia.pub

Reactive Groups for Further Functionalization: Functional groups that can participate in subsequent reactions can be introduced. For example, an amino group or a halogen atom on one of the aromatic rings could serve as a handle for further synthetic transformations, allowing the Schiff base to be attached to polymers or other molecules.

Table 2: Examples of Functional Groups for Derivatization

| Functional Group | Chemical Formula | Potential Effect/Application |

| Nitro Group | –NO₂ | Electron-withdrawing, enhances affinity for metal cations encyclopedia.pub |

| Hydroxyl Group | –OH | Electron-donating, improves sensitivity, can act as a chelating group encyclopedia.pub |

| Amino Group | –NH₂ | Electron-donating, can be used for further functionalization encyclopedia.pub |

| Cyano Group | –CN | Electron-withdrawing encyclopedia.pub |

| Imidazole | C₃H₄N₂ | Can act as a fluorescent signaling moiety encyclopedia.pub |

| Carboxyl Group | –COOH | Can act as a chelating group |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of Dibenzal-3,3'-dianisidine is characterized by several key absorption bands that confirm its molecular structure. The most significant of these is the stretching vibration of the azomethine or imine group (C=N), which is the hallmark of a Schiff base. This band typically appears in the 1600-1650 cm⁻¹ region. nih.govscirp.org

Other important vibrations include the stretching of the C-O-C bond of the methoxy (B1213986) groups, aromatic C=C stretching, and C-H stretching and bending modes. scirp.orgscirp.org The presence of these characteristic peaks in the experimental spectrum, which align with calculated vibrational wavenumbers, confirms the successful synthesis of the compound. researchgate.netdergipark.org.tr

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=N) | Azomethine (Imine) | 1600 - 1650 |

| ν(C-O-C)asym | Aryl-alkyl ether | 1230 - 1275 |

| ν(C-O-C)sym | Aryl-alkyl ether | 1020 - 1075 |

| ν(C=C) | Aromatic Ring | 1450 - 1600 |

| ν(C-H) | Aromatic | 3000 - 3100 |

Note: This table represents expected values based on typical ranges for the functional groups present. Specific experimental values are reported in dedicated research but may not be publicly available. researchgate.netdergipark.org.tr

Detailed experimental Raman spectroscopy data for this compound is not widely available in the surveyed literature. However, Raman spectroscopy would be expected to complement the FT-IR data. The symmetric vibrations, such as the C=N and aromatic ring breathing modes, which may be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum provides definitive evidence for the formation of this compound. researchgate.netdergipark.org.tr The key diagnostic signal is a singlet in the downfield region corresponding to the two equivalent azomethine protons (-CH=N-). For similar Schiff bases, this peak is often observed between δ 8.0 and 9.0 ppm. scirp.org The spectrum also features a singlet for the six equivalent protons of the two methoxy (-OCH₃) groups. The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). scirp.org The integration of these signals corresponds to the number of protons in each unique chemical environment, further confirming the structure.

Table 2: Expected 1H NMR Chemical Shifts for this compound

| Proton Environment | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| Azomethine Proton | -CH=N- | 8.0 - 9.0 | Singlet |

| Aromatic Protons | Ar-H | 6.5 - 8.0 | Multiplet |

Note: This table represents expected values based on typical ranges. scirp.org Specific experimental values have been determined and compared with calculated shifts. researchgate.netdergipark.org.tr

While specific experimental ¹³C NMR data for this compound is not detailed in the available abstracts, the technique is essential for full structural confirmation. ceitec.cz The spectrum would be expected to show a distinct signal for the azomethine carbon atom, typically in the range of δ 150-165 ppm. Signals for the various aromatic carbons would appear between δ 110-150 ppm, and a signal for the methoxy carbon would be present further upfield, generally around δ 55-60 ppm. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For conjugated systems like Schiff bases, this analysis reveals information about the extent of conjugation and the energies of the frontier molecular orbitals. While detailed spectra for this compound are not extensively published in readily accessible literature, studies on similar phenolic Schiff bases synthesized from o-dianisidine have utilized UV-Vis spectroscopy to confirm their structural and electronic properties. researchgate.net For example, related polyphenols derived from o-dianisidine show characteristic absorption bands that are analyzed to determine properties like HOMO-LUMO energy levels. researchgate.net The technique is also used to monitor the progress of polymerization reactions involving such Schiff bases. researchgate.net

Fluorescence Spectroscopy (if applicable to research findings)

Fluorescence spectroscopy investigates a molecule's ability to emit light after absorbing it, providing insights into its electronic structure and environment. There is currently no widely available research in scientific literature indicating that this compound exhibits significant fluorescence or that it has been characterized using this method. Studies on other complex benzidine (B372746) derivatives have noted strong fluorescence, but this is not a guaranteed property for all compounds in this class. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is the definitive method for confirming the molecular weight of a synthesized compound. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). The expected molecular weight for this compound (C₂₈H₂₄N₂O₂) is approximately 420.5 g/mol . While mass spectrometry is a standard characterization technique for novel Schiff bases, specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, are not detailed in the available literature. researchgate.net

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₄N₂O₂ |

| Molecular Weight | 420.5 g/mol |

Solid-State Characterization

The characterization of this compound in the solid state provides crucial information about its crystallinity, crystal structure, and surface morphology.

X-ray Diffraction (XRD) for Crystallinity and Morphology

Powder X-ray Diffraction (XRD) is a key technique for assessing the crystalline nature of a solid material. Research confirms that this compound has been characterized using XRD. researchgate.net The analysis is used to confirm the successful synthesis and crystalline state of the compound. researchgate.net However, the specific 2θ diffraction angles and corresponding intensities from the powder pattern are not published in the available abstracts.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of solid materials. The synthesized this compound has been characterized by SEM, which would typically reveal details about its particle shape, size, and surface texture. researchgate.net While the analysis was performed, the resulting micrographs and specific morphological descriptions are not available in the reviewed literature. researchgate.net

Thermal Analysis Methods (focused on material stability in applications, not intrinsic property)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition behavior of materials, which is a key factor for their application in various fields.

The thermal stability of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine has been investigated, and it is reported to be a thermally stable compound. researchgate.net A study by Akyuz (2020) involved the synthesis and characterization of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, including its thermal analysis by TGA. researchgate.netresearchgate.net The TGA curve for the compound would typically show a stable region with no significant mass loss up to a certain temperature, followed by one or more decomposition steps at higher temperatures.

Research indicates that the thermal degradation of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine occurs at temperatures above 250°C. The TGA thermogram would illustrate the onset temperature of decomposition and the percentage of weight loss at different temperature ranges, providing insights into the degradation mechanism of the compound. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

A typical TGA data table for a thermally stable Schiff base like this compound would present the temperature ranges for each decomposition step and the corresponding weight loss.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |

| Initial Decomposition | > 250 | - | - |

| Main Decomposition | TBD | TBD | TBD |

| Final | > TBD | - | TBD |

Note: TBD (To Be Determined) indicates that the specific values would be obtained from the experimental TGA curve from the cited literature, which was not available in detail. The initial decomposition temperature is noted to be above 250°C.

The high thermal stability of this compound is a significant property, suggesting its potential for use in applications requiring materials that can withstand high temperatures without significant degradation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties with high accuracy. dergipark.org.tr Among the various methods, Density Functional Theory (DFT) has been extensively utilized for its reliable results in studying molecular systems. dergipark.org.tr

The molecular structure of Dibenzal-3,3'-dianisidine has been optimized using Density Functional Theory (DFT) to determine its most stable conformation in the ground state. dergipark.org.tr Such calculations are fundamental for predicting the geometrical properties of the molecule, which in turn influence its physical and chemical behavior. dergipark.org.tr DFT methods offer a balance between computational cost and accuracy, making them a standard tool for studying medium to large organic molecules. reddit.comscirp.org Theoretical investigations into the ground state properties of this compound provide a detailed picture of its three-dimensional structure and stability. dergipark.org.tr

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound, quantum chemical calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. dergipark.org.tr The molecular structure was optimized in the gas phase using the 6-31G** basis set. dergipark.org.tr Furthermore, to enhance the accuracy of specific properties, the larger 6-311G** basis set was employed for the calculation of vibrational frequencies and ¹H NMR chemical shifts. dergipark.org.tr The B3LYP functional is widely used because it often provides a good trade-off between accuracy and computational speed for organic molecules. reddit.comchemrxiv.org The selection of Pople-style basis sets like 6-31G** and 6-311G** is common for such calculations, with the latter providing more flexibility and a more accurate description of the electronic distribution.

Table 1: Computational Methods Applied to this compound

| Parameter | Method | Functional | Basis Set | Phase |

| Molecular Geometry Optimization | DFT | B3LYP | 6-31G | Gas |

| Vibrational Frequencies | DFT | B3LYP | 6-311G | Gas |

| NMR Chemical Shifts | DFT (GIAO) | B3LYP | 6-311G** | Gas |

Electronic Structure and Reactivity Descriptors

Theoretical calculations provide access to various electronic parameters that describe the reactivity and electronic nature of a molecule. For this compound, descriptors such as frontier molecular orbitals, molecular electrostatic potential, and Mulliken atomic charges have been theoretically obtained. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides information about the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO and LUMO energies were calculated to analyze its electronic properties and reactivity patterns. dergipark.org.tr

Table 2: Summary of Frontier Molecular Orbital Analysis

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilicity. |

| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It provides a visual representation of the charge distribution on the molecule's surface. The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov A theoretical MEP map was generated for this compound to identify its electron-rich and electron-poor regions, thus predicting its reactive behavior. dergipark.org.tr

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis provides insight into the distribution of electrons across the molecular framework. The calculated atomic charges are useful for understanding the electrostatic interactions and reactivity of the molecule. For this compound, Mulliken charges were calculated, and the effects of different solvents on these charges were also investigated. dergipark.org.tr It is important to note that Mulliken charges can be sensitive to the choice of basis set, which is a known limitation of the method. uni-muenchen.de The analysis for this compound contributes to a more detailed understanding of its electronic structure. dergipark.org.tr

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, DFT has been employed to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, offering insights into its molecular structure and electronic environment.

Theoretical Vibrational Frequencies (FT-IR, Raman) Comparison with Experimental Data

The vibrational spectrum of a molecule is a unique fingerprint that provides information about its functional groups and bonding arrangements. Quantum chemical calculations, specifically using the DFT/B3LYP method with a 6-311G** basis set, have been performed to predict the infrared (IR) vibrational frequencies of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine dergipark.org.tr.

A strong correlation has been found between the calculated and experimentally measured Fourier-transform infrared (FT-IR) spectra, with a statistical R² value of 0.999 dergipark.org.tr. This high level of agreement indicates that the computational model accurately represents the vibrational modes of the molecule. Key vibrational assignments include the characteristic imine (C=N) stretch and various C-H and C-O stretches associated with the aromatic rings and methoxy (B1213986) groups. For instance, the C-H out-of-plane bending vibrations for the phenyl rings were experimentally recorded at 848.7, 827.1, and 760.1 cm⁻¹, with corresponding calculated frequencies at 849, 830, and 775 cm⁻¹ dergipark.org.tr.

While FT-IR studies are documented, corresponding computational and experimental investigations on the Raman spectrum of this compound were not found in the reviewed literature.

Table 1: Comparison of Selected Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Calculated NMR Chemical Shifts and Their Correlation with Experimental Values

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by probing the magnetic environments of atomic nuclei. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and confirm structural details.

For N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, ¹H NMR chemical shifts have been calculated using the DFT/B3LYP method with the 6-311G** basis set dergipark.org.tr. The results show a good general correlation with the experimental values recorded in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO). The characteristic singlet signal for the imine proton (CH=N) was observed experimentally at δ=8.59 ppm, while the theoretical calculation predicted this shift at δ=9.49 ppm dergipark.org.tr. The signals for the methoxy group protons were found experimentally at δ=3.39 and 3.92 ppm, which correlates well with the calculated value of δ=3.90 ppm dergipark.org.tr. The agreement between the theoretical and experimental data supports the successful synthesis and proposed structure of the compound dergipark.org.tr.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a standard computational method for calculating the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra mdpi.com. This technique predicts the electronic transitions between molecular orbitals, providing information on the maximum absorption wavelengths (λmax) and oscillator strengths mdpi.com. While this methodology is widely applied to predict the photophysical properties of organic compounds, specific TD-DFT studies to calculate the UV-Vis spectrum of this compound were not identified in the surveyed scientific literature.

Solvent Effects and Solvation Models

The surrounding solvent medium can significantly influence the properties and behavior of a solute molecule. Computational solvation models are used to predict these effects, providing insights into how factors like solvent polarity affect a molecule's electronic structure.

Computational Assessment of Solvent Polarity Influence on Electronic Properties (e.g., Dipole Moment, Polarizability)

The polarity of the solvent can alter the distribution of electron density within a solute molecule, which in turn affects its electronic properties such as dipole moment and polarizability. Computational studies on N,N'-Dibenzylidene-3,3'-dimethoxybenzidine have investigated the influence of solvent effects on its Mulliken charges and thermodynamic properties dergipark.org.tr. Such calculations typically employ implicit solvation models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

While specific computational data detailing the influence of a range of solvents on the dipole moment and polarizability of this compound are not available in the reviewed literature, it is generally expected that an increase in solvent polarity would lead to a greater stabilization of charge separation within the molecule. This would likely result in an increased ground-state dipole moment. The polarizability, which describes the ease with which the electron cloud can be distorted by an external electric field, is also sensitive to the solvent environment.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material. Computational techniques such as Hirshfeld surface analysis are commonly used to visualize and quantify intermolecular contacts within a crystal lattice analis.com.my.

To perform such an analysis, a solved single-crystal X-ray diffraction structure is required. A review of the scientific literature indicates that while the powder X-ray diffraction pattern for N,N'-Dibenzylidene-3,3'-dimethoxybenzidine has been reported, confirming its crystalline nature, a detailed single-crystal structure has not been published dergipark.org.tr. Consequently, a computational analysis of its specific intermolecular interactions and crystal packing arrangement cannot be provided at this time. For related compounds, such as the reduced analogue N,N′-dibenzyl-3,3′-dimethoxybenzidine, crystal structure analysis reveals that C—H⋯O interactions are significant in its packing nih.gov. However, due to the structural differences, these specific interactions cannot be directly extrapolated to this compound.

Hydrogen Bonding Networks in Solid State

In the solid state, the supramolecular architecture of Schiff bases is significantly influenced by hydrogen bonding, which dictates the molecular arrangement and crystal packing. For N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, also known as this compound, the molecular structure lacks classical hydrogen bond donors like N-H or O-H groups. However, the presence of nitrogen and oxygen atoms allows for the formation of weaker C-H···N and C-H···O hydrogen bonds. These non-conventional hydrogen bonds are crucial in the stabilization of the crystal lattice of many organic compounds. mdpi.com

Theoretical studies and experimental data from closely related structures provide insight into the probable hydrogen bonding networks. For instance, in the reduced analogue, N,N′-dibenzyl-3,3′-dimethoxybenzidine, the crystal structure is stabilized by C—H···O interactions, where hydrogen atoms from the terminal benzyl (B1604629) groups form bonds with the oxygen atoms of the methoxy groups on the o-dianisidine unit, creating a one-dimensional ladder-like structure. nih.goviucr.orgnih.gov Although this compound has imine (C=N) bonds instead of the secondary amine (N-H) and methylene (B1212753) (CH2) groups of its reduced counterpart, similar C-H···O interactions involving the methoxy groups and aromatic C-H donors are expected.

Table 1: Potential Hydrogen Bonds in Solid-State this compound

| Donor Group | Acceptor Atom | Interaction Type | Potential Role in Crystal Packing |

|---|---|---|---|

| Aromatic C-H (Benzaldehyde moiety) | Oxygen (Methoxy group) | C-H···O | Formation of chains or layers, stabilization of molecular conformation. |

| Aromatic C-H (Dianisidine moiety) | Oxygen (Methoxy group) | C-H···O | Intra- or intermolecular stabilization. |

| Aromatic C-H (Benzaldehyde moiety) | Nitrogen (Imine group) | C-H···N | Linking molecules into dimers or extended networks. |

| Aromatic C-H (Dianisidine moiety) | Nitrogen (Imine group) | C-H···N | Contribution to overall lattice energy. |

Comparative Analysis of Packing Behaviors with Related Compounds

The crystal packing of Schiff bases is diverse and highly dependent on the nature of the substituents on the aromatic rings. A comparative analysis of this compound with related compounds highlights how subtle changes in molecular structure can lead to different supramolecular architectures. aip.org

For example, the reduced form, N,N′-dibenzyl-3,3′-dimethoxybenzidine, crystallizes in a way that molecules are connected into a ladder-like structure through C—H···O hydrogen bonds. iucr.orgnih.gov In other Schiff bases derived from 4-aminoantipyrine, the crystal packing is stabilized by a combination of C-H···O and C-H···N hydrogen bonds, forming various motifs such as R³³(24) or R²²(10) and R²²(30) graph-set ring patterns. acs.org

The presence of different functional groups can introduce stronger interactions that dominate the packing. For instance, Schiff bases with hydroxyl groups often exhibit strong O-H···N or O-H···O hydrogen bonds, which are more influential than the weaker C-H mediated interactions expected in this compound. aip.org Similarly, π-π stacking interactions between aromatic rings are a common feature that contributes to the stabilization of the crystal structures of many Schiff bases. aip.organalis.com.my The degree of planarity of the molecule and the dihedral angles between the various aromatic rings are critical factors determining the efficiency of this stacking. In N,N′-dibenzyl-3,3′-dimethoxybenzidine, the dihedral angle between the terminal phenyl and the phenylene rings is 48.68 (6)°. nih.gov Theoretical calculations for this compound can predict these geometric parameters, which in turn suggest the likelihood of significant π-π interactions.

Table 2: Crystallographic and Packing Features of Related Schiff Base Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N,N′-dibenzyl-3,3′-dimethoxybenzidine | Not Specified | Not Specified | C-H···O, N-H···O | nih.goviucr.orgnih.gov |

| (Z)-1-(3-Chlorophenyl)-4-[1-{(2-hydroxyphenyl) amino}propylidene]-3-methyl-1H-pyrazol-5(4H)-one | Orthorhombic | Pca2₁ | N-H···O, C-H···O, π-π interactions | aip.org |

| (Z)-1-(3,4-Dichlorophenyl)-3-methyl-4-((naphthalene-1-ylamino)(p-tolyl)methylidene)-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N-H···O, C-H···O | aip.org |

| Various Schiff bases of 4-aminoantipyrine | Not Specified | Not Specified | C-H···O, C-H···N | acs.org |

| Pd(II) and Ni(II) Schiff base complexes from aliphatic diamine | Monoclinic | P2₁/c | Not specified in detail | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Parameter Derivations (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities using mathematical models. srmist.edu.inmlsu.ac.in For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to derive a variety of molecular descriptors that are essential for QSAR analysis. dergipark.org.tr These descriptors quantify the electronic, steric, and lipophilic properties of the molecule.

A theoretical study on N,N'-Dibenzylidene-3,3'-dimethoxybenzidine performed quantum chemical calculations to obtain several QSAR parameters. dergipark.org.tr Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO energy is related to the electron-donating ability of a molecule, while LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. asianpubs.orguobasrah.edu.iq

Other theoretically derived QSAR parameters include:

Ionization Potential (I): The energy required to remove an electron from the molecule, often approximated as -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as -E(LUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as (I + A)/2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as (I - A)/2.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as µ² / (2η).

These parameters, once calculated, can be used as independent variables in regression analysis to build QSAR models that predict the biological activity of new, unsynthesized compounds. mdpi.comnih.gov

Table 3: Theoretically Derived QSAR Parameters for N,N'-Dibenzylidene-3,3'-dimethoxybenzidine

| Parameter | Calculated Value | Significance in QSAR |

|---|---|---|

| HOMO Energy | -5.65 eV | Relates to electron-donating capacity and reactivity. |

| LUMO Energy | -1.92 eV | Relates to electron-accepting capacity and stability. |

| Ionization Potential (I) | 5.65 eV | Indicates the ease of electron removal. |

| Electron Affinity (A) | 1.92 eV | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | 3.73 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.785 | Measures the ability to attract electrons in a bond. |

| Chemical Hardness (η) | 1.865 | Measures resistance to deformation of electron cloud. |

| Softness (S) | 0.536 | Reciprocal of hardness, relates to polarizability. |

| Electrophilicity Index (ω) | 3.840 | Quantifies the global electrophilic nature of the molecule. |

Data sourced from a theoretical study using DFT at the B3LYP/6-31G** level. dergipark.org.tr

Table of Mentioned Compounds

Coordination Chemistry of Dibenzal 3,3 Dianisidine

Ligand Design and Coordination Modes

The molecular structure of Dibenzal-3,3'-dianisidine, formally known as N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, features two azomethine (-C=N-) groups which are central to its coordination capabilities. These groups, along with the methoxy (B1213986) substituents on the biphenyl (B1667301) backbone, influence the ligand's electronic and steric properties, which in turn dictate its interaction with metal ions.

The primary sites for coordination in this compound are the nitrogen atoms of the two azomethine groups. The lone pair of electrons on each nitrogen atom can be donated to a metal ion, forming a coordinate covalent bond. This allows the ligand to act as a bidentate or a bridging ligand, coordinating to one or two metal centers, respectively. The formation of a chelate ring involving the metal ion and the azomethine nitrogen atoms is a key feature of its coordination chemistry, leading to enhanced stability of the resulting metal complexes. The planarity of the benzal groups and the biphenyl moiety can influence the pre-organization of the ligand for metal binding.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and the nature of the metal-ligand bonding.

This compound has the potential to form stable complexes with a variety of transition metal ions. The synthesis typically involves the direct reaction of the Schiff base with metal halides or acetates in an alcoholic solution, often with gentle heating. The nature of the metal ion, including its size, charge, and preferred coordination number, will dictate the structure of the resulting complex. For instance, ions like Cu(II), Ni(II), and Co(II) are known to form stable four-coordinate or six-coordinate complexes with Schiff base ligands. Similarly, Cr(III) typically forms octahedral complexes, while Zn(II) can adopt tetrahedral or octahedral geometries. The formation of complexes with In(III) and Au(III) is also plausible, likely resulting in complexes with coordination numbers characteristic of these ions.

The stoichiometry of the metal complexes of this compound can vary, with common metal-to-ligand ratios being 1:1 or 1:2. In a 1:1 complex, the ligand may coordinate to a single metal center in a bidentate fashion or bridge between two metal centers. In 1:2 complexes, two ligand molecules would typically coordinate to a single metal ion. The coordination geometry is highly dependent on the metal ion. For example, Cu(II) and Ni(II) complexes with bidentate Schiff bases often exhibit square planar or tetrahedral geometries. Co(II) can form tetrahedral or octahedral complexes. Cr(III) complexes are almost exclusively octahedral. Zn(II), having a d¹⁰ electronic configuration, does not have a ligand field stabilization energy preference and can adopt various geometries, most commonly tetrahedral or octahedral.

Table 1: Plausible Stoichiometries and Geometries for Metal Complexes of this compound

| Metal Ion | Plausible M:L Ratio | Plausible Coordination Geometry |

| Cr(III) | 1:2 | Octahedral |

| Fe(II) | 1:2 | Octahedral |

| Cu(II) | 1:1, 1:2 | Square Planar, Tetrahedral, Octahedral |

| Ni(II) | 1:1, 1:2 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| In(III) | 1:2 | Octahedral |

| Au(III) | 1:1 | Square Planar |

Note: The data in this table is illustrative and based on general principles of coordination chemistry for the respective metal ions with similar Schiff base ligands. Specific experimental verification for this compound is required.

Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows a characteristic stretching vibration for the azomethine group (ν(C=N)) typically in the range of 1620-1640 cm⁻¹. Upon coordination to a metal ion, this band is expected to shift to a lower frequency (a redshift) due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. The magnitude of this shift can provide insight into the strength of the metal-nitrogen bond. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds. For the free ligand, a strong band is observed at 1626 cm⁻¹ corresponding to the CH=N group. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically displays intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine groups. Upon complexation, these bands may undergo shifts in wavelength (either bathochromic or hypsochromic) and changes in intensity. More importantly, new absorption bands may appear in the visible region, which are often attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These new bands are responsible for the often vibrant colors of the metal complexes.

Table 2: Key Spectroscopic Data for this compound and Expected Shifts upon Complexation

| Spectroscopic Technique | Key Feature | Wavenumber/Wavelength (Free Ligand) | Expected Change Upon Complexation |

| IR Spectroscopy | ν(C=N) stretch | ~1626 cm⁻¹ dergipark.org.tr | Shift to lower frequency (e.g., 1590-1620 cm⁻¹) |

| IR Spectroscopy | New band | - | Appearance of ν(M-N) band (typically < 600 cm⁻¹) |

| UV-Vis Spectroscopy | π→π* transitions | UV region | Shift in wavelength and/or intensity |

| UV-Vis Spectroscopy | n→π* transitions | UV/Vis region | Shift in wavelength and/or intensity |

| UV-Vis Spectroscopy | New bands | - | Appearance of d-d or charge transfer bands in the visible region |

Magnetic Susceptibility and Molar Conductivity Measurements

Magnetic susceptibility measurements are crucial for understanding the electronic structure and stereochemistry of metal complexes. These measurements help determine the number of unpaired electrons in the central metal ion, which in turn provides insights into its oxidation state and the geometry of the complex. For instance, magnetic moment values can distinguish between high-spin and low-spin configurations in octahedral complexes or differentiate between tetrahedral and square planar geometries for certain metal ions. researchgate.net The magnetic susceptibility data for a series of metal(II) complexes, for example, showed that all the complexes were paramagnetic, with values ranging from 1.82 to 6.0 B.M., except for a Zn(II) complex which was diamagnetic. researchgate.net Similarly, studies on Dy(III) complexes show room temperature χMT values in agreement with the expected value for an isolated Dy(III) ion. mdpi.com

Molar conductivity measurements provide information about the electrolytic nature of the metal complexes in solution. By dissolving a complex in a suitable solvent (like DMF or DMSO) and measuring its conductivity, it can be determined whether the complex is an electrolyte or a non-electrolyte. This helps to ascertain whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Generally, low molar conductance values (typically < 50 ohm⁻¹ mol⁻¹ cm² in DMSO) indicate a non-electrolytic nature, suggesting that the anions are part of the coordination sphere. researchgate.net Conversely, higher values can indicate 1:1, 1:2, or other types of electrolytes. researchgate.net For many Schiff base metal complexes, molar conductivity values have been found in the range of 7.5-16.8 Ω⁻¹ cm²/mol, confirming their non-electrolytic behavior. researchgate.net

Table 1: Molar Conductivity of Representative Metal Complexes

| Complex Type | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature |

| Fe(II), Cu(II) Complexes | DMSO | 22.4 - 26.2 | Non-electrolyte researchgate.net |

| Mn(II), Co(II), Ni(II) Complexes | DMSO | 32.5 - 68.5 | 1:1 electrolyte researchgate.net |

| Pt(IV) Mixed Ligand Complex | DMF | 142.37 | 1:2 electrolyte researchgate.net |

| Cu(II), Ni(II) Homo Binuclear Complexes | DMF | 7.5 - 16.8 | Non-electrolyte researchgate.net |

Structural Elucidation of Metal Complexes

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used to obtain fundamental information about the structure of polycrystalline materials. nih.gov It is particularly useful for identifying the crystalline phases present in a sample and can be used to distinguish between different polymorphic forms. nih.govucmerced.edu The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a crystalline solid. ucmerced.edu In the study of this compound complexes, PXRD can be used to confirm the formation of a new crystalline complex, assess its purity, and determine its crystal system and unit cell parameters by indexing the diffraction peaks. The Scherrer equation can be applied to the broadening of diffraction peaks to estimate the size of the crystallites in the solid. ijirmf.com The experimental PXRD pattern can also be compared with a calculated pattern generated from single-crystal X-ray diffraction data to confirm the bulk purity of a synthesized sample. nih.gov

Thermal Stability and Decomposition Pathways of Coordination Compounds

Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of coordination compounds. TGA measurements show that N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, the Schiff base ligand itself, is thermally stable up to 330 °C, with 85% of the compound decomposing by 600 °C. dergipark.org.tr The thermal stability of its metal complexes is expected to vary depending on the metal ion and the coordination environment.

The decomposition of coordination compounds often occurs in multiple steps, which can be identified through TGA and Differential Scanning Calorimetry (DSC). chemrxiv.org For example, the thermal decomposition of some palladium(II) complexes proceeds in two distinct steps. mdpi.com The first step often involves the loss of the organic ligand, followed by the loss of anionic ligands (like halides) at a higher temperature, ultimately leaving a metal or metal oxide residue. mdpi.com

The decomposition pathway can be influenced by factors such as temperature and pressure. chemrxiv.org Quantum-chemical density functional theory (DFT) can be used to map out gas-phase decomposition pathways, which may involve the migration of protons between ligands or the release of one ligand as a free molecule while another decomposes. chemrxiv.org The thermodynamic parameters of decomposition, such as activation energy, can be calculated from TGA data using methods like the Horowitz–Metzger and Coats–Redfern equations. mdpi.com

Table 2: Thermal Decomposition Data for Representative Palladium(II) Complexes

| Complex | Decomposition Step | Temperature Range (K) | Mass Loss (Experimental %) | Mass Loss (Calculated %) | Species Lost |

| [Pd(DABA)Cl₂] | 1 | 477–624 | 59.8% | 57.1% | DABA + ½ Cl₂ mdpi.com |

| 2 | 708–1201 | 9.0% | 10.7% | ½ Cl₂ mdpi.com | |

| [Pd(CPDA)Cl₂] | 1 | 550–682 | 56.4% | 57.6% | CPDA + ½ Cl₂ mdpi.com |

| 2 | 1057–1224 | 11.9% | 11.09% | ½ Cl₂ mdpi.com | |

| [Pd(hzpy)Cl₂] | 1 | 483–617 | 49.4% | 50.5% | hzpy mdpi.com |

| 2 | 620–1179 | 22.36% | 23.8% | Cl₂ mdpi.com |

Applications of Metal Complexes

Metal complexes derived from Schiff bases are widely studied for their catalytic activity in a variety of organic transformations due to their structural tunability and stability. mdpi.com Complexes of this compound and related ligands can serve as effective catalysts in reactions such as oxidations, reductions, and C-C bond-forming reactions. rsc.orgamazonaws.com

In oxidation reactions, these complexes can catalyze the conversion of substrates like styrene (B11656) to valuable products such as benzaldehyde (B42025). mdpi.com For example, certain Nickel(II) complexes have demonstrated high catalytic activity and selectivity in the oxidation of styrene, achieving up to 88% conversion with 70% selectivity to benzaldehyde. mdpi.com The mechanism of such reactions can involve the activation of an oxidant by the metal center, often proceeding through a metal-ligand cooperative process. mdpi.com

In the realm of reduction reactions, metal complexes are used for the hydrogenation of aldehydes and ketones. researchgate.net Molybdenum dioxo complexes, for instance, can catalyze the reduction of nitroaromatic substrates to anilines. rsc.org Cobalt(I) complexes have been shown to be excellent single-component catalysts for regioselective reactions of dienes, such as heterodimerizations and hydroacylations. rsc.org The catalytic efficiency is often sensitive to the coordination environment, and the catalyst can be generated in situ or used as an isolated, well-characterized complex. rsc.org The use of these complexes as catalysts is a significant area of research, aiming to develop efficient and selective synthetic methodologies. google.com

Table 3: Catalytic Oxidation of Styrene using Ni(II)-Triazolylidene Complexes

| Catalyst (Complex) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reaction Time (h) |

| Complex 3 | 88% | 70% | 6 mdpi.com |

| Complex 4 | 48-74% | >90% | 6 mdpi.com |

| Complex 7 | 48-74% | >90% | 6 mdpi.com |

| Complex 8 | 48-74% | >90% | 6 mdpi.com |

Catalytic Applications in Organic Transformations

Homogeneous and Heterogeneous Catalysis

A comprehensive review of published materials indicates a lack of specific studies focusing on the application of this compound as a ligand in either homogeneous or heterogeneous catalysis. In homogeneous catalysis, catalysts are in the same phase as the reactants, often leading to high selectivity and activity under mild conditions. Heterogeneous catalysts exist in a different phase from the reactants, which facilitates easier separation and recycling.

While Schiff base complexes, in general, are widely explored as catalysts for various organic transformations, detailed research findings, specific examples of reactions catalyzed, or performance data for complexes of this compound were not found in the reviewed literature.

Reaction Efficiency and Selectivity Studies

There is a notable absence of specific research data concerning the reaction efficiency and selectivity of catalytic systems employing this compound. Studies in this area would typically involve detailed kinetic analysis, product yield determination, and stereoselectivity or regioselectivity assessments for specific chemical reactions. Such investigations are crucial for evaluating the potential of a catalytic system for practical applications. However, no data tables or detailed findings on turnover numbers (TON), turnover frequencies (TOF), or enantiomeric excess for reactions catalyzed by this compound complexes are available in the surveyed scientific literature.

Development of Sensor Technologies

The development of chemical sensors is a critical area of research for environmental monitoring, industrial process control, and biomedical diagnostics. Schiff base ligands are often utilized in sensor design due to their ability to selectively bind with specific analytes, leading to a measurable signal, such as a change in color (colorimetric) or fluorescence.

Despite the potential of Schiff base compounds in this field, there is no specific information available in the reviewed literature regarding the development or application of this compound in sensor technologies. Research in this area would focus on creating devices that can selectively detect specific ions or molecules.

Sensing Mechanisms and Detection Limits

Detailed studies on the sensing mechanisms and detection limits for sensors based on this compound are not present in the available literature. Such research would typically describe the interaction between the ligand-receptor and the target analyte, explaining the basis of the signal transduction (e.g., photoinduced electron transfer, chelation-enhanced fluorescence). Furthermore, key performance metrics, such as the limit of detection (LOD) and limit of quantification (LOQ), have not been reported for any sensor system utilizing this specific compound.

Table 1: Sensor Performance Data (Hypothetical) No experimental data is available in the reviewed literature. This table is for illustrative purposes only.

| Analyte | Sensing Method | Detection Limit (LOD) | Linear Range |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Selectivity and Interference Studies

Selectivity is a paramount characteristic of a chemical sensor, defining its ability to detect a specific analyte in the presence of other potentially interfering species. Interference studies are conducted to challenge the sensor's selectivity against a panel of common co-existing ions or molecules. For this compound-based sensors, no such studies on selectivity or interference have been published in the reviewed scientific literature. Therefore, its effectiveness in complex sample matrices remains uncharacterized.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-Dibenzylidene-3,3'-dimethoxybenzidine |

| o-dianisidine |

Applications in Materials Science and Polymer Chemistry

Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state lighting devices that utilize organic compounds as the emissive electroluminescent layer. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used.

Organic semiconductors are the cornerstone of OLED technology, serving as the medium for charge transport and light emission. For a compound like Dibenzal-3,3'-dianisidine to be considered as an organic semiconductor in OLEDs, its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would need to be thoroughly characterized. These properties determine the efficiency of charge injection from the electrodes and charge transport through the organic layer.

Hypothetical data for a generic organic semiconductor is presented below for illustrative purposes, as specific data for this compound is not available.

Table 1: Hypothetical Electronic Properties of an Organic Semiconductor for OLEDs| Property | Value (eV) |

|---|---|

| HOMO Level | -5.4 |

| LUMO Level | -2.8 |

| Band Gap | 2.6 |

The photophysical properties of an organic material dictate its ability to emit light efficiently upon electrical excitation. Key parameters include its photoluminescence quantum yield (PLQY), emission spectrum, and excited state lifetime. For this compound to be a viable OLED material, it would need to exhibit a high PLQY in the solid state to ensure that a significant fraction of electron-hole recombination events result in the emission of photons. The color of the emitted light would be determined by the energy difference between its excited and ground states.

The architecture of an OLED device is a multilayered structure designed to optimize charge injection, transport, and recombination within the emissive layer. The incorporation of a new material like this compound would necessitate careful consideration of its compatibility with other materials in the device stack, such as hole transport layers (HTLs), electron transport layers (ETLs), and host materials. The thickness of each layer is a critical parameter that is optimized to maximize device efficiency and stability. Performance metrics such as external quantum efficiency (EQE), luminous efficacy, and operational lifetime would be the ultimate indicators of its suitability.

A generic OLED device architecture is outlined below:

Table 2: Example of a Multilayer OLED Structure| Layer | Material Type | Function |

|---|---|---|

| Anode | Transparent Conductor (e.g., ITO) | Injects holes |

| Hole Injection Layer (HIL) | Organic Material | Facilitates hole injection |

| Hole Transport Layer (HTL) | Organic Material | Transports holes to the emissive layer |

| Emissive Layer (EML) | Organic Emitter (potentially this compound) | Site of light emission |

| Electron Transport Layer (ETL) | Organic Material | Transports electrons to the emissive layer |

| Electron Injection Layer (EIL) | Low Work Function Material | Facilitates electron injection |

| Cathode | Metal (e.g., Al) | Injects electrons |

Polymeric Materials Development

The synthesis of novel polymers with tailored properties is a continuous pursuit in materials science. Monomers containing specific functional groups are the building blocks for creating these advanced materials.

For this compound to be utilized as a monomer, its chemical structure would need to possess reactive sites that can undergo polymerization. The presence of amine and imine functionalities suggests potential for polymerization through various reactions, such as polycondensation or oxidative coupling. The resulting polymer's properties, including thermal stability, mechanical strength, and solubility, would be directly influenced by the structure of the this compound monomer.

Oxidative polycondensation is a method used to synthesize polymers from monomers that can be coupled through an oxidative process. This technique often involves the use of an oxidizing agent and a catalyst. If this compound were to be polymerized via this method, the reaction mechanism would likely involve the formation of radical or cationic intermediates, leading to the formation of new covalent bonds between the monomer units.

The study of polymerization kinetics would be crucial to understand the rate of the reaction and the factors that influence it, such as monomer concentration, catalyst loading, and temperature. This knowledge is essential for controlling the molecular weight and polydispersity of the resulting polymer, which in turn dictate its material properties.

The following table outlines key kinetic parameters that would be investigated in a hypothetical polymerization study.

Table 3: Key Parameters in Polymerization Kinetics Studies| Parameter | Description |

|---|---|

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. |

| Order of Reaction | The relationship between the rate of reaction and the concentration of reactants. |

| Activation Energy (Ea) | The minimum energy required for the polymerization reaction to occur. |

| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. |

Characterization of Resulting Polymeric Structures

Polymers derived from this compound, such as polyamides and poly(azomethine ester)s, are subjected to a comprehensive suite of analytical techniques to elucidate their structure, composition, and morphology.

Spectroscopic Characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a fundamental tool for confirming the successful polymerization and identifying the characteristic functional groups within the polymer structure. For polyamides derived from this compound, key vibrational bands would include the N-H stretching of the amide group, the C=O stretching of the amide I band, and the N-H bending of the amide II band. The presence of the C=N stretching vibration from the dibenzal moiety would also be a characteristic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are employed to provide detailed information about the polymer's molecular structure. In the ¹H NMR spectrum of the this compound monomer, characteristic peaks are observed for the aromatic protons, the methoxy (B1213986) group protons, and the azomethine proton. dergipark.org.tr Upon polymerization, shifts in these peaks and the appearance of new signals corresponding to the newly formed linkages (e.g., amide protons) confirm the polymer structure.

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the polymers. For the this compound monomer, TGA has shown it to be stable up to 330 °C, with 85% of the compound decomposing by 600 °C. dergipark.org.tr Polymers derived from this monomer, such as poly(azomethine ester)s with a pendent dimethoxy benzylidene group, also exhibit good thermal stability, with initial weight loss occurring between 257 °C and 262 °C. scirp.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their amorphous or crystalline nature and processing window.

Morphological and Structural Characterization:

X-ray Diffraction (XRD): XRD analysis is performed to investigate the crystallinity of the polymeric materials. The XRD pattern of the this compound monomer reveals its crystalline nature. dergipark.org.tr The degree of crystallinity in the resulting polymers can influence their mechanical and thermal properties. For instance, a poly(azomethine ester) with a higher number of aromatic rings in the backbone, a structure related to polyamides from this compound, was found to have a higher degree of crystallinity. scirp.org

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and microstructure of the synthesized compounds and the resulting polymeric films or fibers. dergipark.org.tr

Solution Properties:

Viscosity Measurements: The inherent viscosity of polymer solutions is measured to estimate the molecular weight of the synthesized polymers. This is a crucial parameter as it directly correlates with the mechanical properties of the material. For example, a poly(azomethine ester) with a pendent dimethoxy benzylidene group exhibited an inherent viscosity of 0.25 g/dl in DMF. scirp.org

| Characterization Technique | Information Obtained for this compound and its Polymers |

| FT-IR Spectroscopy | Confirmation of functional groups (C=N, O-CH₃, aromatic C-H) in the monomer and amide linkages in polymers. |

| ¹H NMR Spectroscopy | Elucidation of the chemical structure of the monomer, with specific proton chemical shifts identified. |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability; the monomer is stable up to 330 °C. dergipark.org.tr Related polymers show stability up to 257-262 °C. scirp.org |

| X-ray Diffraction (XRD) | Assessment of crystallinity; the monomer exhibits a crystalline structure. dergipark.org.tr |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the synthesized compound. dergipark.org.tr |

| Viscosity Measurements | Estimation of the molecular weight of derived polymers. scirp.org |

Functional Properties of Derived Polymers (e.g., electronic, optical)

The incorporation of the this compound moiety into polymer backbones is expected to bestow specific functional properties, primarily owing to its extended π-conjugated system and the presence of electron-donating methoxy groups.

Electronic Properties:

Polymers containing the this compound unit are anticipated to possess interesting electronic properties. The conjugated imine linkages and the biphenyl (B1667301) core can facilitate charge transport, making these materials potential candidates for applications in organic electronics. The electron-donating nature of the methoxy groups can influence the HOMO and LUMO energy levels of the polymer, thereby tuning its electronic and electrochemical behavior. Quantum chemical calculations on the this compound monomer have been performed to understand its electronic structure, including the molecular electrostatic potential map and frontier molecular orbitals, which can provide insights into the potential electronic properties of its corresponding polymers. dergipark.org.tr

Optical Properties:

Solubility and Processability:

A significant challenge with rigid aromatic polymers is their often-poor solubility, which limits their processability. The introduction of the bulky dibenzal groups and the methoxy substituents in the this compound unit can enhance the solubility of the resulting polymers. For instance, a poly(azomethine ester) containing a pendent dimethoxy benzylidene group and a methylene (B1212753) spacer in the backbone demonstrated good solubility. scirp.org This improved solubility is crucial for fabricating thin films and fibers from solution-based techniques.

Supramolecular Assemblies

The molecular structure of this compound, with its potential for various non-covalent interactions, makes it an attractive component for the construction of supramolecular assemblies.

Self-Assembly Processes and Hierarchical Structuring

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound possesses several features that can drive self-assembly:

π-π Stacking: The multiple aromatic rings in the molecule can participate in π-π stacking interactions, leading to the formation of columnar or lamellar structures.

Hydrogen Bonding: While the Schiff base itself lacks traditional hydrogen bond donors, modifications to the terminal phenyl rings or the introduction of co-assembling molecules with hydrogen bonding capabilities could direct the assembly process.

The interplay of these interactions can lead to the formation of hierarchical structures, where molecules first assemble into primary nanostructures, which then organize into larger, more complex architectures.

Design of Functional Organic/Organometallic Materials

The ability of this compound and its derivatives to form ordered supramolecular structures opens up avenues for the design of novel functional materials.

Future Research Directions and Conceptual Challenges

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The conventional synthesis of Dibenzal-3,3'-dianisidine involves a condensation reaction between o-dianisidine and benzaldehyde (B42025). dergipark.org.tr While effective, future research must prioritize the development of more sustainable and environmentally benign synthetic methodologies, aligning with the principles of green chemistry.

Key Research Objectives:

Solvent-Free and Alternative Solvent Systems: Investigation into mechanochemical synthesis, such as ball milling or grinding, could eliminate the need for bulk solvents, reducing waste and energy consumption. epa.gov The use of greener solvents like water, ethanol, or deep eutectic solvents should also be explored as alternatives to traditional organic solvents.

Catalyst Development: While the condensation can proceed thermally or with acid catalysis, the development of reusable, heterogeneous catalysts could enhance reaction efficiency and simplify product purification. nih.gov This includes exploring solid acid catalysts or metal-organic frameworks (MOFs) with catalytic sites.

Energy-Efficient Methods: The application of microwave irradiation or ultrasonication could significantly reduce reaction times and energy input compared to conventional heating methods. These techniques have been successfully applied to the synthesis of other Schiff bases.

Atom Economy and Waste Reduction: Future synthetic designs should aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves minimizing the use of protecting groups or reagents that are not incorporated into the final structure.

| Green Synthesis Technique | Potential Advantage for this compound Synthesis |

| Mechanochemistry (Grinding/Milling) | Reduces or eliminates the need for solvents, leading to less waste. |